Tetrahydropyran-4-methanol
Overview
Description
(Tetrahydro-2H-pyran-4-yl)methanol is an organic compound with the chemical formula C6H12O2. It is a colorless liquid with a sweet taste and a lower boiling point and ignition point . This compound is also known by other names such as tetrahydropyran-4-methanol and oxan-4-yl methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Tetrahydro-2H-pyran-4-yl)methanol can be synthesized through various methods. One common method involves the reaction of ethyl tetrahydropyran-4-carboxylate with reducing agents such as lithium aluminum hydride . Another method includes the reaction of 1,4-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives .
Industrial Production Methods
In industrial settings, the production of (tetrahydro-2H-pyran-4-yl)methanol often involves the hydrogenation of dihydropyran using catalysts like Raney nickel . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Tetrahydro-2H-pyran-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include tetrahydropyran derivatives, carboxylic acids, and various substituted alcohols .
Scientific Research Applications
(Tetrahydro-2H-pyran-4-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (tetrahydro-2H-pyran-4-yl)methanol involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it acts as a precursor for the synthesis of compounds that interact with specific receptors such as the CB2 cannabinoid receptor . The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
(Tetrahydro-2H-pyran-4-yl)methanol can be compared with other similar compounds such as:
Tetrahydropyran-2-methanol: This compound has a similar structure but differs in the position of the hydroxymethyl group.
Tetrahydrofuran: Another cyclic ether, but with a five-membered ring instead of a six-membered ring.
The uniqueness of (tetrahydro-2H-pyran-4-yl)methanol lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
oxan-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNVSVCWTBLLRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378563 | |
Record name | Tetrahydropyran-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14774-37-9 | |
Record name | (Tetrahydro-2H-pyran-4-yl)methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14774-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydropyran-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (tetrahydro-2H-pyran-4-yl)methanol a crucial component in the synthesis of GSK2981278A?
A1: (Tetrahydro-2H-pyran-4-yl)methanol plays a key role in the novel synthesis of GSK2981278A by acting as a nucleophile. The research describes a synthetic route involving a nucleophilic aromatic substitution (SNAr) reaction where (tetrahydro-2H-pyran-4-yl)methanol reacts with an aryl halide. This reaction is pivotal in forming a key intermediate that eventually leads to the formation of GSK2981278A []. This approach offers a safer and more environmentally friendly alternative compared to previous methods by eliminating the need for genotoxic reagents and harsh reaction conditions [].
Q2: What are the advantages of the new synthetic route involving (tetrahydro-2H-pyran-4-yl)methanol?
A2: The utilization of (tetrahydro-2H-pyran-4-yl)methanol in this specific SNAr reaction allows for a more efficient and scalable synthesis of GSK2981278A. The new route eliminates the use of a genotoxic tosylate of (tetrahydro-2H-pyran-4-yl)methanol and a challenging reductive amination step present in the original synthesis []. Furthermore, the researchers successfully implemented a phase-transfer catalysis method for the N,O-bis-alkylation step, replacing the previous method that required heating a strong base in DMSO, which posed safety concerns for large-scale production []. This new approach offers significant advantages in terms of safety and environmental impact, making it a more sustainable and industrially viable method for synthesizing GSK2981278A.
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